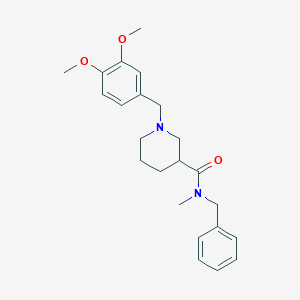
1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-indazole, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a psychoactive substance that acts as a potent agonist of the cannabinoid receptors in the brain and has been used for recreational purposes. However, it has also been the subject of scientific research due to its potential therapeutic applications.
作用機序
1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-indazole acts as a potent agonist of the cannabinoid receptors in the brain. These receptors are part of the endocannabinoid system, which is involved in the regulation of various physiological processes, including pain, mood, appetite, and inflammation. 1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-indazole binds to these receptors and activates them, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects
1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-indazole has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, as well as to protect against neurodegeneration. It has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, motivation, and reward.
実験室実験の利点と制限
1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-indazole has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptors, which makes it useful for studying the endocannabinoid system. It is also relatively easy to synthesize, which makes it readily available for research purposes.
However, there are also limitations to the use of 1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-indazole in lab experiments. It has been shown to have significant side effects in animal models, including changes in behavior and cognition. It is also a psychoactive substance, which raises ethical concerns about its use in animal studies.
将来の方向性
There are several future directions for research on 1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-indazole. One area of interest is its potential use in the treatment of anxiety, depression, and addiction. Another area of interest is its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In addition, there is a need for further research on the safety and side effects of 1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-indazole, particularly in human subjects. This will be important for determining its potential therapeutic applications and for addressing ethical concerns about its use in research.
合成法
The synthesis of 1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-indazole involves the reaction of 4-chloro-3-methylphenol with 2-bromoethylamine hydrobromide to form the intermediate 2-(4-chloro-3-methylphenoxy)ethylamine. This intermediate is then reacted with indole-3-carboxaldehyde in the presence of a catalyst to form 1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-indazole.
科学的研究の応用
1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-indazole has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in animal models. It has also been studied for its potential use in the treatment of anxiety, depression, and addiction.
特性
製品名 |
1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-indazole |
|---|---|
分子式 |
C16H15ClN2O |
分子量 |
286.75 g/mol |
IUPAC名 |
1-[2-(4-chloro-3-methylphenoxy)ethyl]indazole |
InChI |
InChI=1S/C16H15ClN2O/c1-12-10-14(6-7-15(12)17)20-9-8-19-16-5-3-2-4-13(16)11-18-19/h2-7,10-11H,8-9H2,1H3 |
InChIキー |
XBGAEFBLQLRAAC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCCN2C3=CC=CC=C3C=N2)Cl |
正規SMILES |
CC1=C(C=CC(=C1)OCCN2C3=CC=CC=C3C=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Phenyl-4-{[1-(3-pyridinylmethyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B246837.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B246838.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246841.png)






![1-[(3-chlorophenyl)methyl]-N-methyl-N-(phenylmethyl)-3-piperidinecarboxamide](/img/structure/B246850.png)


![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B246857.png)
![1-phenyl-2-[(1-propyl-1H-benzimidazol-2-yl)sulfanyl]ethanol](/img/structure/B246860.png)